Cas no 138950-42-2 (1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride)

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a chemically synthesized pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a phenyl substituent at the 3-position and a dimethylamine group at the 5-position, enhancing its reactivity and binding affinity in molecular interactions. The hydrochloride salt form improves solubility and stability, facilitating handling and formulation. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in the synthesis of heterocyclic compounds with therapeutic or pesticidal properties. Its well-defined crystalline structure ensures consistent purity, making it suitable for precise experimental and industrial applications.
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride structure
138950-42-2 structure
Product Name:1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
CAS No:138950-42-2
MF:C11H14ClN3
MW:223.701961040497
MDL:MFCD13186146
CID:4596303
Update Time:2025-10-18

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
    • 2,4-dimethyl-5-phenylpyrazol-3-amine;hydrochloride
    • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, AldrichCPR
    • MDL: MFCD13186146
    • Inchi: 1S/C11H13N3.ClH/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H
    • InChI Key: NVZKKJSQSHPTKI-UHFFFAOYSA-N
    • SMILES: Cl.N1(C)C(=C(C)C(C2C=CC=CC=2)=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 189
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Color/Form: NA
  • Flash Point: 179.3±27.9 °C

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride Security Information

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AB216570-10 g
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1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:138950-42-2)1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
Order Number:A1130923
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:28
Price ($):251.0
Email:sales@amadischem.com

Additional information on 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Introduction to 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride (CAS No. 138950-42-2) and Its Recent Applications in Chemical Biology

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, identified by its CAS number 138950-42-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrazole class, a scaffold widely recognized for its diverse biological activities and structural versatility. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.

The structural motif of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride consists of a pyrazole ring substituted with methyl groups at the 1 and 4 positions, a phenyl group at the 3 position, and an amine group at the 5 position, all of which contribute to its unique chemical and pharmacological properties. The presence of these functional groups allows for extensive modifications, enabling the synthesis of derivatives with tailored biological activities.

In recent years, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride has been explored in various research avenues, particularly in the development of novel therapeutic agents. Its pyrazole core is a privileged structure in medicinal chemistry, often incorporated into molecules targeting inflammatory diseases, infectious disorders, and cancer. The amine functionality provides a site for further chemical manipulation, allowing researchers to attach diverse pharmacophores and optimize bioavailability.

One of the most compelling aspects of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is its potential as a kinase inhibitor. Kinases are enzymes involved in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in many diseases, making them attractive targets for therapeutic intervention. Studies have demonstrated that derivatives of pyrazole can modulate kinase activity by binding to their active sites or allosteric pockets. The methyl and phenyl substituents in 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride may play a crucial role in achieving high selectivity and potency against specific kinases.

Furthermore, the compound has shown promise in preclinical models as an anti-inflammatory agent. Chronic inflammation is a hallmark of many chronic diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. Pyrazole derivatives have been reported to inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. The amine group in 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride may interact with inflammatory mediators or signaling proteins, thereby attenuating inflammatory responses.

Recent advances in computational chemistry have also facilitated the design of novel analogs of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride with enhanced pharmacological properties. Molecular docking simulations have been employed to predict binding affinities and identify optimal substituents for improved target interaction. These computational approaches have accelerated the discovery process by allowing researchers to screen large libraries of compounds virtualistically before conducting experimental validation.

The synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amino hydrochloride involves multi-step organic reactions that highlight the versatility of pyrazole chemistry. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole core. Subsequent functionalization steps introduce the methyl groups at the 1 and 4 positions and the phenyl group at the 3 position. The final step involves the introduction of the amine group at the 5 position followed by salt formation with hydrochloric acid to improve stability and solubility.

The synthetic pathways for this compound have been optimized to ensure high yield and purity, making it accessible for further biological evaluation. Advances in green chemistry principles have also been integrated into these synthetic routes to minimize waste and improve sustainability. For instance, catalytic methods have been employed to enhance reaction efficiency while reducing hazardous byproducts.

In conclusion, 1 ,4 -Dimethyl -3 -phenyl -l H -pyrazol -5 -amine hydrochloride ( CAS No .138950 -42 -2 ) represents a promising scaffold for drug discovery with diverse biological activities . Its structural features , coupled with recent advancements in synthetic chemistry and computational biology , make it an attractive candidate for further exploration . As research continues to uncover new therapeutic applications , this compound is poised to play a significant role in addressing unmet medical needs . p >

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Amadis Chemical Company Limited
(CAS:138950-42-2)1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
A1130923
Purity:99%
Quantity:5g
Price ($):251.0
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